Product packaging for 2-azido-1-(1H-indol-3-yl)ethanone(Cat. No.:CAS No. 17380-40-4)

2-azido-1-(1H-indol-3-yl)ethanone

Cat. No.: B3006783
CAS No.: 17380-40-4
M. Wt: 200.201
InChI Key: RVGGCQYJQDRSGG-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Organic Synthesis

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets with high affinity. nih.govresearchgate.net This has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and neuroprotective agents. nih.govmdpi.comnih.govmdpi.com

The versatility of the indole ring allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of indole-based compounds to achieve desired therapeutic effects. mdpi.comnih.gov Its presence in essential amino acids like tryptophan further highlights its fundamental role in biological systems. bohrium.com The continuous exploration of indole derivatives in drug discovery programs underscores its enduring importance in the quest for new and improved medicines. ijpsr.comchula.ac.th

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold

Drug NameTherapeutic Application
IndomethacinAnti-inflammatory
SumatriptanAntimigraine
OndansetronAntiemetic
ZidovudineAntiviral (HIV)
ArbidolAntiviral
PerindoprilAntihypertensive

This table provides examples of the diverse therapeutic areas where indole-containing drugs have been successful. bohrium.commdpi.com

Relevance of Azide (B81097) Functionality in Bioorthogonal Chemistry and Material Science

The azide group (N₃) has become an indispensable tool in chemical biology and material science due to its unique chemical properties. nih.govru.nl It is largely inert to the vast majority of functional groups found in biological systems, a property known as bioorthogonality. wikipedia.orgnih.gov This allows for highly specific chemical reactions to be performed within the complex environment of a living cell. nih.gov

The most prominent of these reactions is the azide-alkyne cycloaddition, often referred to as "click chemistry." acs.orgsigmaaldrich.comorganic-chemistry.org This reaction is exceptionally efficient, high-yielding, and produces no harmful byproducts, making it ideal for a wide range of applications, including:

Bioconjugation: Attaching probes, such as fluorescent dyes, to biomolecules for imaging and tracking purposes. sigmaaldrich.commdpi.com

Drug Delivery: Developing targeted drug delivery systems that release their payload only at the desired site of action. mdpi.com

Materials Science: Creating novel polymers and materials with tailored properties. sigmaaldrich.com

The development of copper-free click chemistry has further expanded the utility of azides by eliminating the need for a toxic copper catalyst, making it even more suitable for use in living organisms. wikipedia.org

Overview of the Compound's Position in Emerging Chemical Biology Studies

2-Azido-1-(1H-indol-3-yl)ethanone serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Its bifunctional nature allows for the independent modification of both the indole and azide moieties, providing a platform for creating diverse chemical libraries for drug screening.

Recent research has explored the use of a related compound, 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, as an inhibitor of enzymes such as acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST). yyu.edu.trbohrium.com These studies highlight the potential of azido-indole ethanones in the development of therapeutic agents for diseases associated with enzyme dysregulation.

Furthermore, the azide group in this compound can be utilized for "click" reactions to attach it to other molecules of interest, such as fluorescent probes or drug candidates, facilitating studies on their mechanism of action and cellular targets. nih.gov The ability to introduce the 2'-azido modification into RNA demonstrates the potential for creating modified nucleic acids with enhanced properties for therapeutic and diagnostic applications. nih.gov

Table 2: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₈N₄O200.2017380-40-4
2-azido-1-(2-methyl-1H-indol-3-yl)ethanoneC₁₁H₁₀N₄O214.231858256-28-6

This table provides key identifiers and properties for the title compound and a closely related analog. bldpharm.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4O B3006783 2-azido-1-(1H-indol-3-yl)ethanone CAS No. 17380-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-14-13-6-10(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGGCQYJQDRSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Azido 1 1h Indol 3 Yl Ethanone

Synthetic Routes to 2-Azido-1-(1H-indol-3-yl)ethanone

The synthesis of this compound is a critical process for its application in further chemical synthesis. Various strategies have been developed to introduce the azide (B81097) functionality into indole-containing precursors, with a focus on efficiency and yield.

Strategies for Azide Introduction into Indole-containing Precursors

A prevalent method for synthesizing this compound involves a two-step process. This typically begins with the bromination of 1-(1H-indol-3-yl)ethanone to form 2-bromo-1-(1H-indol-3-yl)ethanone. Subsequently, a nucleophilic substitution reaction is carried out using sodium azide (NaN₃) in a polar solvent like dimethylformamide (DMF) or methanol (B129727) to replace the bromine atom with the azide group.

Another approach involves the direct azidation of indole (B1671886) derivatives. mdpi.com This can be achieved using various azidating agents such as iodine azide (IN₃) or by employing metal-catalyzed reactions. mdpi.com For instance, the reaction of 1-(1H-indol-3-yl)ethanone with sodium azide in a suitable solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures can directly yield the desired product. The choice of the azidating agent and reaction conditions can significantly influence the regioselectivity and efficiency of the azide introduction. mdpi.comsigmaaldrich.com

The following table summarizes common precursors and reagents used for the synthesis of this compound and its analogs.

PrecursorReagent(s)ProductReference
1-(1H-indol-3-yl)ethanone1. Bromine or N-Bromosuccinimide (NBS) 2. Sodium Azide (NaN₃)This compound
1-(1H-indol-3-yl)ethanoneSodium Azide (NaN₃) in DMF or DMSOThis compound
2-Methyl-1H-indole-3-carbaldehydeSodium Azide (NaN₃)2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone
2-Chloroacetyl chloride and 2-methyl-1H-indole1. Toluene 2. Sodium Azide (NaN₃) in DMSO2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone yyu.edu.trresearchgate.net

Mechanistic Pathways of Key Synthetic Steps

The synthesis of this compound from 2-bromo-1-(1H-indol-3-yl)ethanone proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine. This concerted step involves the simultaneous formation of the C-N₃ bond and cleavage of the C-Br bond, leading to the displacement of the bromide ion as the leaving group. The polarity of the solvent plays a crucial role in stabilizing the transition state and facilitating the reaction.

In direct azidation methods, the mechanism can be more complex and may involve radical intermediates, particularly when using reagents like iodine azide. mdpi.com The reaction of aryl azides with alkynes to form indoles, a related transformation, can proceed through the formation of nitrene intermediates upon thermal or photochemical decomposition of the azide. researchgate.net These highly reactive nitrenes can then undergo cyclization and rearrangement to form the indole ring system. researchgate.net

Catalytic Approaches in Synthesis

Catalysis plays a significant role in modern synthetic strategies for indole derivatives, including those involving azides. Transition metal catalysts, such as those based on rhodium and ruthenium, have been employed to promote the formation of indoles from styryl azides and aryl azides with alkynes, respectively. nih.govunimi.it For example, Rh₂(II) carboxylates can catalyze the transformation of β-nitro styryl azides into 3-nitroindoles. nih.gov Similarly, ruthenium porphyrin complexes can catalyze the one-pot formation of C3-substituted indoles from alkynes and aryl azides. unimi.it

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for constructing 1,2,3-triazole rings from azides. yyu.edu.tr While not a direct synthesis of this compound itself, this reaction highlights the utility of the azido (B1232118) group in subsequent transformations to create complex heterocyclic structures. yyu.edu.tr Manganese-mediated electrochemical azidation has also been developed for the synthesis of 2-azido-spirocyclic indolines, demonstrating the potential of electrochemical methods in this area. mdpi.com

The table below provides an overview of catalytic systems used in the synthesis of indole derivatives involving azides.

CatalystReactantsProduct TypeReference
Rh₂(II) carboxylatesβ-Nitro styryl azides3-Nitroindoles nih.gov
Ruthenium porphyrin complexesAryl azides and alkynesC3-substituted indoles unimi.it
Copper(I) catalystsAzides and terminal alkynes1,2,3-Triazoles yyu.edu.tr
Manganese(II) bromideIndoles2-Azido-spirocyclic indolines mdpi.com
Copper(I) iodide2-Aminopyridines, aldehydes, and terminal alkynesImidazo[1,2-a]pyridines beilstein-journals.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, reaction time, and the choice of catalyst. For the nucleophilic substitution of 2-bromo-1-(1H-indol-3-yl)ethanone with sodium azide, elevated temperatures are typically required to drive the reaction to completion. The choice of solvent is also critical, with polar aprotic solvents like DMF and DMSO being commonly used to dissolve the reactants and facilitate the substitution reaction.

In catalytic systems, the catalyst loading, the nature of the ligands, and the presence of additives can significantly impact the reaction's efficiency and selectivity. nih.govunimi.it For instance, in the Rh₂(II)-catalyzed synthesis of 3-nitroindoles, the catalyst loading could be reduced when the reaction was scaled up. nih.gov Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts. Purification of the final product is often achieved through recrystallization or column chromatography.

Chemical Reactivity of the Azido Group

The azido group in this compound is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Reduction Reactions to Corresponding Amine Derivatives

One of the most important reactions of the azido group is its reduction to a primary amine. This transformation is a key step in the synthesis of various biologically active molecules. A common and efficient method for this reduction is catalytic hydrogenation. arkat-usa.org This typically involves reacting the azido compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. arkat-usa.org This method is often preferred due to its clean nature, as the only byproduct is nitrogen gas. arkat-usa.org

Other reducing agents can also be employed, such as lithium aluminum hydride (LiAlH₄). However, catalytic hydrogenation is generally milder and more chemoselective. arkat-usa.org The resulting amine, 2-amino-1-(1H-indol-3-yl)ethanone, is a valuable precursor for the synthesis of a wide range of indole derivatives with potential pharmaceutical applications.

The following table details common reduction methods for the azido group.

Azido CompoundReducing Agent(s)ProductReference
This compoundHydrogen (H₂) and Palladium on Carbon (Pd/C)2-Amino-1-(1H-indol-3-yl)ethanone
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanoneLithium Aluminum Hydride (LiAlH₄)2-Amino-1-(2-methyl-1H-indol-3-yl)ethanone
Methyl 4-azido-2-phenylbutanoateHydrogen (H₂) and Palladium on Carbon (Pd/C)Methyl 4-amino-2-phenylbutanoate arkat-usa.org
Alternative Reducing Agent Applications

Beyond catalytic hydrogenation, a variety of other reducing agents can be employed to convert the azido group of this compound into a primary amine. These alternative methods can offer different levels of selectivity and may be preferable in situations where catalytic hydrogenation is not feasible.

One such alternative is the Staudinger reaction , which involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). organic-chemistry.orgnih.gov The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to form an iminophosphorane. organic-chemistry.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and triphenylphosphine oxide. organic-chemistry.org The Staudinger reaction is known for its mild conditions and high chemoselectivity, as it does not affect the ketone or the indole ring. organic-chemistry.org

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing azides to amines. However, its high reactivity means it can also reduce the ketone functionality to a secondary alcohol. Therefore, careful control of reaction conditions, such as low temperatures, is necessary to achieve selective reduction of the azido group.

Other reducing systems that have been used for the reduction of azides in related compounds include 1,3-propanedithiol in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov This method provides a metal-free alternative for the reduction.

Sodium borohydride (B1222165) (NaBH₄) , a milder reducing agent than LiAlH₄, is primarily used for the reduction of aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk However, its application in the reduction of α-azido ketones has been explored. nih.gov Studies on related α-azido aryl ketones have shown that NaBH₄ can effect the reduction, and in some cases, with the use of additives like β-cyclodextrin, asymmetric reduction to chiral azido alcohols can be achieved. nih.gov This suggests that NaBH₄ could potentially be used for the selective reduction of the ketone in this compound, or under specific conditions, the azide itself.

Table 2: Alternative Reducing Agents for Azide Reduction

Reducing Agent Key Features Potential Side Reactions with this compound Reference
Triphenylphosphine (Staudinger Reaction) Mild, highly chemoselective None expected on ketone or indole organic-chemistry.orgnih.gov
Lithium Aluminum Hydride (LiAlH₄) Potent reducing agent Reduction of the ketone to a secondary alcohol
1,3-Propanedithiol / Et₃N Metal-free reduction Generally chemoselective for the azide nih.gov
Sodium Borohydride (NaBH₄) Primarily a ketone reducing agent Primarily reduces the ketone; azide reduction may occur under specific conditions masterorganicchemistry.comnih.gov

Nucleophilic Substitution Reactions

The azide moiety in this compound can act as a leaving group in nucleophilic substitution reactions, although this is less common than its participation in reduction and cycloaddition reactions. The azide ion (N₃⁻) itself is an excellent nucleophile, which is leveraged in the synthesis of the parent compound from 2-bromo-1-(1H-indol-3-yl)ethanone. masterorganicchemistry.com

The reverse reaction, the displacement of the azido group by other nucleophiles, is also possible. The terminal nitrogen of the azide is mildly nucleophilic, while electrophiles tend to react at the internal nitrogen atom. nih.gov Nucleophilic attack on the carbon atom bearing the azido group can lead to its substitution. Examples of nucleophiles that could potentially displace the azide include other halides, thiols, or amines under appropriate conditions. However, the reactivity in this context is often overshadowed by the other functionalities of the molecule.

A notable reaction that begins with nucleophilic attack on the azide is the aforementioned Staudinger reaction, where a phosphine acts as the nucleophile. organic-chemistry.orgnih.gov

Cycloaddition Reactions

The azido group of this compound is a 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. This reactivity is the cornerstone of its application in "click chemistry" for the synthesis of triazole-containing compounds.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a powerful and versatile reaction. organic-chemistry.org While the thermal reaction often requires high temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), the development of metal-catalyzed versions has greatly enhanced its utility and regioselectivity. organic-chemistry.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction. organic-chemistry.orgnih.gov It is highly efficient, proceeds under mild, often aqueous conditions, and, when a terminal alkyne is used, it regioselectively yields the 1,4-disubstituted triazole isomer. organic-chemistry.orgresearchgate.net This reaction is of great interest for bioconjugation and materials science. nih.gov For this compound, this reaction provides a straightforward route to a diverse range of 1-(1H-indol-3-yl)-2-(1,2,3-triazol-1-yl)ethanone derivatives.

In contrast, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity, affording the 1,5-disubstituted triazole isomer. organic-chemistry.orgnih.govchalmers.se Ruthenium catalysts, such as [Cp*RuCl] complexes, are effective for this transformation and can also catalyze the reaction of internal alkynes, leading to fully substituted triazoles. organic-chemistry.orgnih.govresearchgate.net The choice of catalyst, therefore, allows for precise control over the triazole substitution pattern.

Table 3: Huisgen Cycloaddition Reactions for Triazole Synthesis

Reaction Catalyst Product Regioisomer Key Advantages Reference
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper(I) salts (e.g., CuSO₄/sodium ascorbate) 1,4-disubstituted High efficiency, mild aqueous conditions, high regioselectivity organic-chemistry.orgnih.govresearchgate.net
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂) 1,5-disubstituted Complements CuAAC, tolerates internal alkynes organic-chemistry.orgnih.govchalmers.se
Exploration of Other Cycloaddition Pathways

While the Huisgen cycloaddition is the most prominent reaction of the azido group in this context, other cycloaddition pathways can be considered. For instance, vinyl azides are known to thermally decompose to 2H-azirines, which can then undergo further reactions. nih.gov Although this compound is not a vinyl azide, the general reactivity of azides suggests potential for other transformations under thermal or photochemical conditions.

Another potential pathway is the aza-Diels-Alder reaction. The indole nucleus itself can act as a diene in certain contexts, and there are reports of aza-Diels-Alder reactions being used to construct bicyclic nitrogen-containing heterocycles. thieme-connect.de It is conceivable that under specific conditions, the indole moiety of this compound could participate in such [4+2] cycloadditions.

Reactions Involving the Ethanone (B97240) Moiety

The ethanone portion of this compound possesses a reactive carbonyl group and an adjacent α-carbon, opening up possibilities for various transformations.

The ketone can be selectively reduced to a secondary alcohol, 2-azido-1-(1H-indol-3-yl)ethanol, using mild reducing agents like sodium borohydride (NaBH₄) . masterorganicchemistry.comresearchgate.net This reduction is generally chemoselective, leaving the azide and indole functionalities intact. researchgate.net Studies on similar α-azido ketones have demonstrated that this reduction can be performed asymmetrically using biocatalysts (whole cells of marine-derived fungi) or chemical methods (e.g., NaBH₄ with β-cyclodextrin) to yield chiral β-azido alcohols with high enantiomeric excess. nih.govresearchgate.net

The α-protons of the ethanone moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol-type reactions . For example, a direct and asymmetric aldol (B89426) reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes has been reported, catalyzed by chiral nickel(II) complexes. nih.gov This suggests that this compound could potentially undergo similar base- or Lewis acid-catalyzed aldol additions with various electrophiles. Intramolecular aldol condensation could also be a possibility if another carbonyl group is present in the molecule. youtube.com

Functionalization of the α-Carbon

The carbon atom situated between the carbonyl group and the azido group, known as the α-carbon, is a key site for chemical modification. The electron-withdrawing nature of the adjacent carbonyl and azido groups enhances the acidity of the α-hydrogen atoms, facilitating their removal by a base. This deprotonation generates a nucleophilic enolate, which can then react with various electrophiles. This reactivity allows for the introduction of new functional groups and the formation of carbon-carbon bonds at this position. researchgate.net

The ability to functionalize the α-carbon makes α-azido ketones valuable intermediates in the synthesis of complex molecules and various heterocyclic systems. researchgate.net While specific documented examples for this compound are limited, the general reactivity pattern of α-azido ketones suggests that similar transformations are feasible.

Table 1: Potential Functionalization Reactions at the α-Carbon

Reaction TypeReagentsExpected Product
AlkylationBase (e.g., NaH, LDA), Alkyl Halide (R-X)2-azido-2-alkyl-1-(1H-indol-3-yl)ethanone
Aldol AdditionBase, Aldehyde (R-CHO)2-azido-3-hydroxy-3-alkyl-1-(1H-indol-3-yl)ethanone
Michael AdditionBase, α,β-Unsaturated Carbonyl CompoundAdduct resulting from conjugate addition

Oxidation Reactions

Oxidation reactions of this compound can target either the ethanone side chain or the indole nucleus, depending on the oxidizing agent and reaction conditions.

Oxidation of the acetyl group at the C3 position of indole is a known transformation. For instance, the parent compound 3-acetylindole (B1664109) can be oxidized with selenium dioxide or potassium permanganate (B83412) to yield (1H-indol-3-yl)glyoxylic acid (2-(1H-indol-3-yl)-2-oxoacetic acid). researchgate.net This suggests a potential pathway for the oxidation of the α-carbon of the azidoethanone side chain.

The indole nucleus itself is also susceptible to oxidation. During the oxidation of indole derivatives, an electron may be removed from the nitrogen atom of the pyrrole (B145914) ring, resulting in the formation of a radical cation. yyu.edu.tr A study on the closely related compound, 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, indicates it can be oxidized to form corresponding oxides using reagents like hydrogen peroxide or potassium permanganate.

Table 2: Oxidation Reactions

Oxidizing AgentReaction SiteProductReference
Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄)α-Carbon of ethanone side chain(1H-indol-3-yl)glyoxylic acid derivative researchgate.net
Hydrogen Peroxide (H₂O₂) or Potassium Permanganate (KMnO₄)Indole nucleusIndole oxide derivative

Transformations of the Indole Nucleus

The indole ring of this compound is a versatile platform for further chemical modification through substitution reactions at both the nitrogen and various carbon atoms.

N-Substitution and C-Substitution Strategies

The indole nitrogen (N1) and the carbon atoms of the heterocyclic ring can be functionalized to generate a diverse range of derivatives.

N-Substitution: The indole NH group can be deprotonated by a suitable base and the resulting anion can react with various electrophiles. N-methylation of similar indol-2-yl ethanone scaffolds is a well-tolerated reaction, often achieved using methyl iodide in the presence of potassium carbonate. uliege.be Other alkylating agents can also be employed. For example, N-cyanoalkyl substituents have been introduced on the indole ring. lookchem.com

C-Substitution: The C3 position is typically the most reactive site for electrophilic substitution on an unsubstituted indole. The synthesis of the title compound itself often starts with a Friedel-Crafts acylation of indole at C3. researchgate.netmdpi.com Substitutions at other positions are also synthetically important. In the development of inhibitors based on an indol-2-yl ethanone scaffold, it was found that introducing small substituents at the C5 and C6 positions was well-tolerated and led to more potent compounds. uliege.be

Table 3: N-Substitution Reactions on the Indole Nucleus

Reaction TypeReagentsProduct ExampleReference
N-MethylationMeI, K₂CO₃, DMF2-azido-1-(1-methyl-1H-indol-3-yl)ethanone uliege.be
N-SulfonylationPhSO₂Cl, Base2-azido-1-(1-(phenylsulfonyl)-1H-indol-3-yl)ethanone researchgate.net

Table 4: C-Substitution Reactions on the Indole Nucleus

PositionReaction TypeReagentsProduct ExampleReference
C3Friedel-Crafts AcylationAcyl chloride/anhydride, Lewis acid1-(1H-indol-3-yl)ethanone researchgate.netmdpi.com
C5 / C6Electrophilic SubstitutionVaries (e.g., nitrating or halogenating agents)5- or 6-substituted derivatives uliege.be
C2HalogenationN-Bromosuccinimide (NBS)1-(2-bromo-1H-indol-3-yl)ethanone researchgate.net

Reactions at Other Positions of the Indole Ring

Beyond the primary C3 substitution, other positions on the indole ring offer opportunities for derivatization, leading to compounds with potentially altered chemical and biological properties.

The C2 position of 3-substituted indoles is nucleophilic and can undergo further substitution. chim.it For example, bromination of 3-acetylindole can yield 2-bromo-1-(1H-indol-3-yl)ethanone. researchgate.net

The benzene (B151609) portion of the indole ring (positions C4, C5, C6, and C7) can also be functionalized. Research on related indole inhibitors has shown that substitutions at C4 and C7 are possible, although they may not always lead to more potent compounds compared to substitutions at C5 and C6. uliege.be Methoxy-substituted indoles are a significant class of compounds, where the methoxy (B1213986) group activates the ring towards further reaction. chim.it Furthermore, functionalization of nitro-substituted indoles at positions C5, C6, or C7 has been used to synthesize precursors for more complex molecules. acs.org Advanced strategies like the Suzuki-Miyaura reaction have been employed for the arylation of C7- and C2-positions of tryptophan derivatives, demonstrating the feasibility of introducing aryl groups at various sites on the indole core. nih.gov

Table 5: Reactions at Specific Positions of the Indole Ring

PositionReaction TypeReagents/ConditionsGroup IntroducedReference
C2BrominationNBS-Br researchgate.net
C5NitrationTFAA, DMF-NO₂ acs.org
C7ArylationSuzuki Coupling (requires pre-functionalization)Aryl group nih.gov
C5/C6Trifluoromethoxy substitution(Not specified)-OCF₃ uliege.be

Design and Synthesis of Derivatives and Analogues of 2 Azido 1 1h Indol 3 Yl Ethanone

Structural Modifications at the Azido-Ethanone Side Chain

The azido-ethanone side chain at the 3-position of the indole (B1671886) ring offers multiple avenues for structural diversification. Key modifications include reactions of the azido (B1232118) group and transformations of the ketone functionality.

The azide (B81097) moiety is a versatile functional group that can be readily transformed into other nitrogen-containing groups. A common modification is the reduction of the azide to a primary amine. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4). The resulting 2-amino-1-(1H-indol-3-yl)ethanone is a key intermediate for further derivatization, such as the formation of amides or sulfonamides.

Furthermore, the azido group is a key component in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". yyu.edu.tr This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings by reacting the azide with a terminal alkyne. This strategy has been widely employed to link the indole scaffold to a variety of other molecules. yyu.edu.tr

The ketone group within the ethanone (B97240) side chain can also be a site for modification. For instance, indole-3-glyoxylamides can be synthesized from 2-azido-1-(1H-indol-3-yl)ethanone precursors, representing a significant alteration of the side chain's core structure.

Modification Type Reagents and Conditions Resulting Structure Reference(s)
Azide ReductionH₂, Pd/C or LiAlH₄2-Amino-1-(1H-indol-3-yl)ethanone
Azide Cycloaddition (Click Chemistry)Terminal alkyne, Cu(I) catalyst1,2,3-Triazole-substituted indole yyu.edu.tr
Ketone TransformationOxalyl chloride, various aminesIndole-3-glyoxylamide (B122210) derivatives nih.govscience.gov

Derivatization of the Indole Nitrogen

The nitrogen atom of the indole ring provides another handle for introducing structural diversity. N-alkylation and N-acylation are common strategies to modify the properties of the parent compound.

N-methylation of the indole nitrogen has been explored to potentially improve metabolic stability. The synthesis of N-arylsulfonyl derivatives has also been reported, where different arylsulfonyl chlorides are reacted with the indole nitrogen. This modification can significantly impact the electronic properties and steric bulk of the molecule. For example, N-(p-ethyl)phenylsulfonyl derivatives have been synthesized and evaluated for their biological activities.

Derivative Type Modification Example Substituent Reference(s)
N-AlkylMethylation of the indole nitrogenMethyl
N-ArylsulfonylSulfonylation of the indole nitrogenp-Ethylphenylsulfonyl

Substitutions on the Indole Aromatic Ring

Modification of the benzene (B151609) portion of the indole nucleus is a widely used strategy to explore structure-activity relationships. Substituents can be introduced at various positions, with the 2-, 5-, and 6-positions being of particular interest.

Introduction of a methyl group at the 2-position of the indole ring, yielding 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, has been shown to influence the compound's biological activity. yyu.edu.tr This derivative has been synthesized and studied for its enzyme inhibitory potential.

Substitutions at the 5- and 6-positions of the indole ring are also well-tolerated and have led to potent compounds in certain biological assays. For instance, the introduction of a trifluoromethoxy group at the 5-position resulted in a significant improvement in inhibitory potency against indoleamine 2,3-dioxygenase (IDO). acs.org Similarly, small halogen atoms at the 5-position have also been investigated. acs.org The introduction of a methoxy (B1213986) group at the 5-position, yielding 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone, alters the electron density of the indole ring.

Position Substituent Resulting Compound Name Reference(s)
2Methyl2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone yyu.edu.tr
5Methoxy2-Azido-1-(5-methoxy-1H-indol-3-yl)ethanone
5Trifluoromethoxy2-Azido-1-(5-(trifluoromethoxy)-1H-indol-3-yl)ethanone acs.org
5Halogen (e.g., F, Br, Cl)2-Azido-1-(5-halo-1H-indol-3-yl)ethanone acs.org

Conjugation with Other Bioactive Scaffolds

The presence of the azido group makes this compound an ideal candidate for conjugation with other bioactive molecules through click chemistry. This approach allows for the creation of hybrid molecules that may exhibit improved or novel biological activities.

A prominent application is the conjugation with various terminal alkynes to form 1,2,3-triazole-linked hybrids. This has been used to connect the indole core to a wide range of functionalities. yyu.edu.tr For example, indole-triazole analogs have been synthesized and evaluated for their effects on enzymes like acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST). yyu.edu.tr

Another example involves the synthesis of conjugates with other heterocyclic systems. For instance, N-(p-ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole has been prepared, demonstrating the linkage of the indole core to an oxadiazole moiety. The conjugation of the indole scaffold to amino acids and peptides is another area of interest, aiming to enhance properties such as selectivity and solubility. mdpi.com

Conjugated Scaffold Linkage Type Synthetic Strategy Reference(s)
Various alkynyl-containing molecules1,2,3-TriazoleCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) yyu.edu.tr
5-Phenyl-1,3,4-oxadiazoleThioetherReaction of a bromoethanone precursor with a thiol-containing oxadiazole
Amino acids/PeptidesAmide bond or other linkersSolid-phase or solution-phase peptide synthesis followed by conjugation mdpi.com

Synthetic Strategies for Diverse Analog Libraries

The development of diverse libraries of this compound analogues often relies on combinatorial and diversity-oriented synthesis strategies. These approaches enable the rapid generation of a multitude of compounds for high-throughput screening.

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step and have been utilized in the synthesis of indole derivatives. nih.gov For example, the one-pot synthesis of biheterocycles based on indole and azole scaffolds has been achieved using tryptamines and 1,2-diaza-1,3-dienes as building blocks. acs.org

Solid-phase synthesis is another key strategy for library generation. acs.org This technique allows for the efficient synthesis and purification of a large number of compounds in a combinatorial fashion. For instance, combinatorial libraries of bis-heterocyclic compounds with skeletal diversity have been created by assembling both heterocyclic rings on a resin. acs.org The use of "click chemistry" in a combinatorial setting further expands the accessible chemical space by allowing for the straightforward linkage of various building blocks to the azido-functionalized indole core.

Strategy Description Key Features Reference(s)
Multicomponent Reactions (MCRs)Three or more reactants combine in a single reaction vessel to form a product containing substantial portions of all reactants.High atom economy, operational simplicity, and rapid generation of molecular diversity. nih.gov
Solid-Phase SynthesisSynthesis of compounds on a solid support, allowing for easy purification and automation.Amenable to combinatorial synthesis and high-throughput screening. acs.org
Diversity-Oriented Synthesis (DOS)The deliberate synthesis of a collection of structurally diverse molecules.Explores a wide range of chemical space to identify novel biological activities. nih.gov
Click Chemistry-based Library SynthesisUtilization of the CuAAC reaction to ligate a library of alkynes to the azide-containing indole scaffold.High efficiency, regioselectivity, and mild reaction conditions. yyu.edu.tr

Investigation of Biological Activities and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Studies

The ability of 2-azido-1-(1H-indol-3-yl)ethanone and its derivatives to inhibit specific enzymes has been evaluated in several studies. These investigations are crucial for understanding its potential role in modulating physiological processes and combating diseases.

Research has been conducted on derivatives of this compound for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. A study focusing on a related compound, 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, demonstrated its activity as an AChE inhibitor. researchgate.netnih.gov The findings suggest that the indole (B1671886) scaffold containing an azidoacetyl group at the 3-position could be a promising structural basis for the development of new AChE inhibitors. researchgate.net

The inhibitory effects of this compound derivatives have also been assessed against Glutathione (B108866) S-transferase (GST), a family of enzymes involved in detoxification processes. The methylated analog, 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, was identified as a good inhibitor of GST. researchgate.netnih.gov This suggests that compounds in this family have the potential to interfere with cellular detoxification mechanisms, an area of interest in various therapeutic contexts.

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that plays a significant role in immune regulation by catalyzing the first and rate-limiting step of tryptophan catabolism. nih.govresearchgate.net While various indole analogs have been screened as potential IDO inhibitors, specific data on the inhibitory activity of this compound against IDO is not available in the reviewed literature. nih.govresearchgate.netunamur.be A series of inhibitors based on the indol-2-yl ethanone (B97240) scaffold have been described, but this does not directly implicate the 3-yl isomer. unamur.bemolaid.com

Studies on 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone have indicated that it is a potent inhibitor of both AChE and GST, exhibiting the lowest inhibition constant (Ki) value for both enzymes among the tested 3-substituted 2-methyl indole analogs. researchgate.netnih.gov This suggests a strong binding affinity to the active sites of these enzymes. However, the available data does not provide a comprehensive analysis of its selectivity, meaning it is unclear if it preferentially inhibits one enzyme over the other.

Table 1: In Vitro Enzyme Inhibition Data for 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone

EnzymeResultReference
Acetylcholinesterase (AChE)Good inhibitor, lowest Ki value among tested analogs. researchgate.netnih.gov
Glutathione S-transferase (GST)Good inhibitor, lowest Ki value among tested analogs. researchgate.netnih.gov
Note: The data presented is for the methylated analog, 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, as specific inhibitory potency data for this compound was not available in the reviewed literature.

Antimicrobial Research

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Indole derivatives have shown promise in this field, and the antimicrobial potential of compounds related to this compound has been explored.

General studies have indicated that derivatives of this compound possess antimicrobial properties. Research on various indole derivatives has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, some indole-3-aldehyde hydrazone derivatives have shown activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. researchgate.net Similarly, certain 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives exhibited activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net However, specific data detailing the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial pathogens is not provided in the available literature.

Table 2: Antimicrobial Activity of Related Indole Derivatives

Compound TypeTested PathogensReference
Indole-3-aldehyde hydrazone derivativesStaphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis researchgate.net
5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa researchgate.net
Note: This table presents findings for related indole structures to provide context for the potential antimicrobial profile of this compound, for which specific antimicrobial spectrum data was not available.

Antifungal Activity Investigations

While direct studies on the antifungal properties of this compound are not extensively detailed in the available literature, the structural components of the molecule provide a strong rationale for such investigations. The indole ring system itself is a well-established pharmacophore known to impart a wide range of pharmacological activities, including antifungal effects. researchgate.net Many indole derivatives have been synthesized and evaluated for their ability to inhibit fungal growth. researchgate.net

Furthermore, the azide group (-N₃) is a precursor for the synthesis of 1,2,3-triazole heterocycles via "click chemistry." Compounds containing the 1,2,3-triazole ring have demonstrated a broad spectrum of biological effects, including significant antifungal activity. nih.gov Research into other heterocyclic compounds containing an azide group has also shown promise. For instance, novel 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazoles have been synthesized and evaluated for their antifungal activity against pathogenic fungi such as Candida albicans, Candida glabrata, and Aspergillus fumigatus, indicating that the azido (B1232118) functional group is compatible with and can contribute to antifungal properties in heterocyclic structures. nih.gov

Mechanistic Hypotheses of Antimicrobial Action

The proposed antimicrobial mechanisms for indole-based compounds are multifaceted. Research indicates that indole derivatives may exert their antimicrobial effects by disrupting essential cellular processes, such as protein synthesis and the formation of the cell wall. Some bisindole alkaloids have been shown to function by causing rapid disruption and permeabilization of the bacterial cell membrane. mdpi.com

The presence of the azido group in this compound introduces additional potential mechanisms of action. The azide moiety can engage in bioorthogonal reactions, which allows for the selective modification of biomolecules within a complex biological environment. This reactivity suggests that the compound could potentially inhibit microbial growth by binding to and deactivating key enzymes or other functional macromolecules within the pathogen.

Anticancer Activity and Cellular Mechanisms

Indole derivatives are widely recognized for their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth. researchgate.net

In vitro studies have confirmed the cytotoxic potential of this compound. Assays have demonstrated that the compound can induce apoptosis in specific cancer cell lines. Notably, it has shown effectiveness against the MCF-7 breast cancer cell line. The broader class of indole-containing compounds has shown significant cytotoxicity across a range of human cancer cell lines. For example, certain indolo–pyrazole derivatives have exhibited potent cytotoxic effects against melanoma (SK-MEL-28) and colon cancer (HCT-116) cell lines, with IC₅₀ values below 10 μM. nih.gov

CompoundCell LineActivityReference
This compoundMCF-7 (Breast Cancer)Induced apoptosis

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. For this compound, the induction of apoptosis has been specifically linked to the activation of the p53 tumor suppressor pathway. Activation of p53 leads to the subsequent upregulation of pro-apoptotic factors that initiate the cell death cascade.

Studies on structurally related indole compounds provide further insight into these pathways. For example, the anticancer activity of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone has been associated with the activation of caspase pathways and the downregulation of anti-apoptotic proteins, which are critical steps in the execution phase of apoptosis.

The anticancer effects of this compound and its analogs are rooted in their ability to interact with and modulate specific cellular targets.

Enzyme Inhibition: A prominent mechanism is the inhibition of enzymes that are crucial for cancer cell survival and proliferation. Analogs such as 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone have been identified as effective inhibitors of Acetylcholinesterase (AChE) and Glutathione S-transferase (GST). yyu.edu.trbohrium.com GST, in particular, is often overexpressed in cancer cells and contributes to drug resistance. Molecular docking studies have been performed to understand the interaction between these indole analogs and the active sites of these enzymes, predicting favorable binding energies. yyu.edu.trresearchgate.net

Enzyme TargetCompound ClassPredicted Binding Energy (kcal/mol)Reference
Acetylcholinesterase (AChE)3-substitue 2-methyl indole analogs-9.3 to -6.0 yyu.edu.trresearchgate.net
Glutathione S-transferase (GST)3-substitue 2-methyl indole analogs-11.1 to -7.5 yyu.edu.trresearchgate.net

Tubulin Polymerization: Another key target for indole-based anticancer agents is the protein tubulin. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Hybrid molecules containing both indole and thiazolidinone scaffolds have demonstrated this mechanism of action. nih.gov Given that the azide group can be converted to a 1,2,3-triazole ring, a structure also known to be present in tubulin inhibitors, this represents a plausible mechanism for this compound. nih.gov

Other Potential Targets: The indole structure is a versatile scaffold for targeting other proteins relevant to cancer. Azole-based inhibitors have been developed to target Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that helps tumors evade the immune system. acs.org The structural similarity makes IDO1 a potential, though unconfirmed, target for this compound.

Antiviral Activity Exploration

The exploration of this compound for antiviral applications is an emerging area of interest. While direct antiviral data for this specific compound is limited, related molecules have shown promise. A derivative, 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone, has been noted for its potential antiviral properties.

The broader field of medicinal chemistry has seen the successful development of other azido-containing compounds as antiviral agents. For example, various azido-nucleosides have been synthesized and evaluated for their activity against viruses such as Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV). nih.govnih.gov Although their structures differ significantly from the indole ethanone core, these findings underscore the value of the azide functional group in the design of novel antiviral therapeutics.

Inhibition of Viral Replication Targets

Indole derivatives, a class of compounds to which this compound belongs, have shown promise as inhibitors of viral replication. google.com These compounds can interfere with the life cycle of viruses through various mechanisms, including the inhibition of viral enzymes and disruption of interactions with host cells. For instance, certain 2,3-substituted indole derivatives have been identified as inhibitors of the Hepatitis C virus (HCV) replication, highlighting the potential of the indole scaffold in developing antiviral agents. google.com While direct studies on this compound's effect on a broad range of viruses are not extensively detailed, the known antiviral properties of similar indole-containing molecules suggest it as a candidate for further investigation.

The presence of the azido group in this compound is of particular interest. Azido-containing polynucleotides, such as poly(2'-azido-2'-deoxyuridylic acid) and poly(2'-azido-2'-deoxycytidylic acid), have been shown to inhibit the reverse transcriptase activity of several oncornaviruses, including murine leukemia and sarcoma viruses. nih.gov This inhibitory action on a key viral enzyme suggests that the azido moiety could be a crucial pharmacophore in the design of antiviral drugs. nih.gov

Studies on Specific Viral Enzymes (e.g., HIV-1 Integrase)

The enzyme HIV-1 integrase (IN) is a critical target for antiretroviral therapy as it facilitates the integration of the viral DNA into the host cell's genome, an essential step for viral replication. acs.org Indole-based compounds have been a focal point in the development of HIV-1 IN inhibitors. acs.orgnih.gov Specifically, indole β-diketo acid derivatives have demonstrated potent anti-IN activity. acs.orgscispace.comunifi.it

While direct experimental data for this compound as an HIV-1 integrase inhibitor is not explicitly available in the provided context, the structural similarities to known inhibitors are noteworthy. For example, various indole derivatives have been synthesized and tested for their ability to inhibit HIV-1 integrase, with some showing activity at low micromolar concentrations. acs.orgunifi.itresearchgate.net These studies often involve modifying the indole core to optimize interactions with the enzyme's active site. acs.orgunifi.it The development of azaindole hydroxamic acids, for instance, has yielded potent HIV-1 IN inhibitors with significant antiviral activities in cell-based assays. nih.gov The exploration of the indole scaffold continues to be a promising avenue in the search for novel HIV-1 therapeutics. nih.gov

Molecular Mechanisms of Interaction with Biological Targets

Binding Site Interactions with Enzymes

The biological activity of compounds like this compound is fundamentally linked to their ability to interact with the active sites of enzymes. Molecular docking studies on analogous 3-substituted 2-methyl indole derivatives have provided insights into these interactions. For instance, these analogs have shown inhibitory activity against acetylcholinesterase (AChE) and glutathione S-transferase (GST). yyu.edu.tryyu.edu.trbohrium.com

A study on 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone identified it as a potent inhibitor of both AChE and GST. yyu.edu.tryyu.edu.trbohrium.comresearchgate.net Molecular docking simulations revealed that the binding energies for these interactions were significant, indicating strong binding to the active sites of these enzymes. yyu.edu.tryyu.edu.trbohrium.comresearchgate.net Specifically, the binding energies for the complexes with AChE were in the range of -6.0 to -9.3 kcal/mol, while for GST, they were between -7.5 and -11.1 kcal/mol. yyu.edu.tryyu.edu.trbohrium.comresearchgate.net These findings suggest that the indole core and its substituents play a crucial role in forming stable complexes with the enzyme, thereby inhibiting its function.

Interactive Data Table: Binding Energies of Indole Analogs with AChE and GST

Compound ClassEnzymeBinding Energy Range (kcal/mol)
3-substitue 2-methyl indole analogsAcetylcholinesterase (AChE)-6.0 to -9.3
3-substitue 2-methyl indole analogsGlutathione S-transferase (GST)-7.5 to -11.1

This data is based on molecular docking studies of analogs of the subject compound. yyu.edu.tryyu.edu.trbohrium.comresearchgate.net

Participation in Bioorthogonal Labeling of Biomolecules

The azido group is a key functional group in the field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azido group in this compound allows it to participate in such reactions, most notably the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry".

This reactivity enables the selective labeling and modification of biomolecules. For example, the azido group can react with an alkyne-functionalized biomolecule to form a stable triazole linkage. This strategy is widely used in chemical biology to attach probes, such as fluorescent dyes or affinity tags, to proteins, nucleic acids, and other cellular components for visualization and functional studies. The versatility of the azido group in bioorthogonal reactions makes this compound a potentially valuable tool for chemical biology and drug development.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and its protein target.

Molecular docking studies have been instrumental in elucidating the potential biological targets of indole (B1671886) derivatives. For analogs of 2-azido-1-(1H-indol-3-yl)ethanone, these studies have focused on enzymes such as Acetylcholinesterase (AChE) and Glutathione (B108866) S-transferase (GST), which are significant targets in neurodegenerative diseases and cellular detoxification processes, respectively. bohrium.comyyu.edu.tryyu.edu.tr

A study on 3-substituted 2-methyl indole analogs, including the closely related 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, investigated their interactions within the active sites of AChE and GST. yyu.edu.tr The primary goal was to understand the specific interaction modes, including hydrophobic interactions, hydrogen bonds, and electrostatic forces, that govern the binding of these ligands to the enzymes. yyu.edu.tr The docking analyses help to rationalize the inhibitory activity observed in biological assays and provide a structural basis for designing more potent and selective inhibitors. bohrium.comyyu.edu.tr

A key output of molecular docking is the binding affinity, a score that estimates the strength of the ligand-target interaction. Lower binding energy values typically indicate a more stable and favorable interaction. For a series of 3-substituted 2-methyl indole analogs, the calculated binding energies against AChE were found to be in the range of -6.0 to -9.3 kcal/mol. yyu.edu.tryyu.edu.trresearchgate.net The same series of compounds exhibited binding energies between -7.5 and -11.1 kcal/mol when docked against GST. yyu.edu.tryyu.edu.trresearchgate.net

Notably, the 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone analog was identified as a particularly effective inhibitor, demonstrating the lowest inhibition constant (Ki) for both AChE and GST in its series. bohrium.comyyu.edu.trresearchgate.net This strong inhibitory potential is supported by its favorable binding scores. Further studies on other analogs, such as 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone, also revealed strong predicted binding affinities, reinforcing the potential of this chemical scaffold.

Compound AnalogTarget EnzymeBinding Affinity (kcal/mol)Reference
2-azido-1-(2-methyl-1H-indol-3-yl)ethanone seriesAChE-6.0 to -9.3 yyu.edu.tryyu.edu.trresearchgate.net
2-azido-1-(2-methyl-1H-indol-3-yl)ethanone seriesGST-7.5 to -11.1 yyu.edu.tryyu.edu.trresearchgate.net
2-azido-1-(5-methoxy-1H-indol-3-yl)ethanoneGST-11.1

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.

SAR studies on indole derivatives have revealed that modifications to the indole core can significantly impact biological activity. For instance, the introduction of different substituents on the indole ring affects the inhibitory potency against enzymes like AChE and GST. yyu.edu.tr The 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone analog emerged as a promising precursor for potent AChE and GST inhibitors due to its demonstrated biological properties. yyu.edu.tr

Further research into other indole ethanone (B97240) scaffolds has provided additional SAR insights. In a series of indol-2-yl ethanone inhibitors of indoleamine 2,3-dioxygenase (IDO), substitutions at the 5- and 6-positions of the indole ring were well-tolerated and, in some cases, led to more potent compounds. uliege.be Specifically, adding a trifluoromethoxy group at the 5-position resulted in a fivefold increase in inhibitory potency. uliege.be This highlights that small electronic and steric changes on the indole ring can lead to significant differences in biological response. Moreover, the presence of an iron-coordinating group on the linker between the indole and an aromatic side chain was found to be essential for biological activity, corroborating virtual screening predictions. uliege.be The electron-donating methoxy (B1213986) group at the 5-position of the indole ring in other analogs is also noted to potentially alter hydrogen-bonding interactions and biological target binding.

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. This model serves as a template for designing new molecules with improved potency and selectivity. nih.gov

While a specific pharmacophore model for this compound has not been detailed, the technique has been successfully applied to other classes of indole derivatives. For example, a pharmacophore model for indole-based inhibitors of HCV NS5B polymerase was developed to explore the structural requirements for enhanced activity. researchgate.net This model suggested that increasing hydrogen bonding interactions at various points on the indole nucleus could improve biological potency. researchgate.net Similarly, a pharmacophore model for indeno[1,2-b]indoles as human protein kinase CK2 inhibitors was generated to explain binding requirements and was subsequently used for database mining to find novel scaffolds. nih.gov In another study, a pharmacophore for pyrido-indole derivatives targeting Janus Kinase 2 was identified, consisting of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. nih.gov These examples demonstrate the power of pharmacophore modeling in the lead optimization process for indole-based compounds.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules, offering deep insights into their stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. jmchemsci.com

While these theoretical methods are frequently applied to indole derivatives to predict vibrational frequencies, electronic transitions, and other properties, specific quantum chemical studies focusing explicitly on this compound were not identified in the available research. researchgate.netcore.ac.uk However, the established use of these calculations for analogous structures underscores their importance in characterizing novel compounds within this chemical class.

Electronic Structure Analysis

Electronic structure analysis is fundamental to predicting a molecule's reactivity. By calculating the distribution of electrons and the energies of molecular orbitals, researchers can identify the most likely sites for chemical reactions.

Research Findings: Theoretical studies on analogous 3-substituted indoles reveal key electronic features. nih.gov Methods like DFT, often using functionals like B3LYP with a 6-311++G(d,p) basis set, are employed to optimize molecular geometry and calculate electronic properties. aip.org

Key parameters derived from these analyses include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them is an indicator of chemical stability. For similar cyano-indole structures, DFT calculations have been used to assign electronic transitions observed in UV-vis spectra to specific orbital promotions (e.g., HOMO→LUMO). mdpi.com

Electrostatic Potential (ESP) Surface: The ESP map illustrates the charge distribution across the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For a 3-acyl indole, negative potential is expected around the carbonyl oxygen and the azide (B81097) group, with positive potential near the indole N-H proton. nih.gov

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a quantitative measure of the electron distribution and polarity of bonds. nih.gov

Computational ParameterDescriptionPredicted Characteristics for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.The HOMO is expected to be localized primarily on the electron-rich indole ring.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.The LUMO is likely centered on the α-azido ethanone side chain, particularly the carbonyl group.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity.A moderate gap is anticipated, reflecting its status as a reactive intermediate.
ESP Map Visual representation of charge distribution.Negative potential (red) is predicted on the nitrogen atoms of the azide and the carbonyl oxygen. Positive potential (blue) is expected on the indole N-H proton.

Reaction Pathway Predictions

The structure of This compound , featuring both an azide and a ketone, makes it a versatile precursor for various chemical transformations. nih.gov Computational methods can predict the feasibility and mechanisms of these reactions by calculating the energies of reactants, transition states, and products.

Research Findings: α-Azido ketones are known to participate in several important reactions:

1,3-Dipolar Cycloaddition: The azide group can react with alkynes in a Huisgen cycloaddition to form 1,2,3-triazole rings, a cornerstone of "click chemistry". nih.govresearchgate.net Computational modeling can elucidate the mechanism (concerted or stepwise) and regioselectivity of this reaction.

Radical Reactions: In the presence of radical initiators like tributyltin hydride, α-azido ketones can undergo complex rearrangements. The proposed mechanism involves the formation of a stannylaminyl radical, which cyclizes onto the ketone, followed by a ring-opening fragmentation to yield amide or lactam products. acs.org DFT calculations would be invaluable for mapping the potential energy surface of this radical pathway. researchgate.net

Reductive Cyclization: Reduction of the azide group can lead to an amine, which can subsequently react intramolecularly to form various heterocyclic systems.

Denitrogenation/Oxidation: Under copper catalysis, α-azido ketones can be denitrogenated to form an imino ketone intermediate, which can then be oxidized to produce primary α-ketoamides. acs.org

Reaction TypeReagents/ConditionsPotential Product(s)Computational Insights
1,3-Dipolar Cycloaddition Terminal Alkyne, Cu(I) catalyst1,2,3-Triazole derivativeTransition state energies, activation barriers, regioselectivity analysis. nih.gov
Radical-Mediated Rearrangement Tributyltin Hydride (Bu₃SnH)Amide/Lactam structuresMapping of the radical chain mechanism, stability of intermediates. acs.org
Reduction H₂, Pd/C or LiAlH₄α-Amino ketone or amino alcoholReaction thermochemistry, prediction of stable reduction products.
Denitrogenation/Oxidation Cu(II), TEMPOPrimary α-ketoamideModeling of the imino ketone intermediate and subsequent radical addition pathway. acs.org

Molecular Dynamics Simulations for Conformational Analysis

While static calculations like DFT provide information on a molecule's minimum energy state, molecular dynamics (MD) simulations reveal its behavior over time at a given temperature. This is crucial for understanding the conformational flexibility of the side chain relative to the rigid indole core.

Research Findings: MD simulations have been extensively used to study the stability and interactions of various indole derivatives, particularly in the context of their binding to biological macromolecules. dergipark.org.trtandfonline.comresearchgate.net A typical MD simulation involves placing the molecule in a simulated solvent box and calculating the forces on each atom using a force field (e.g., CHARMM, AMBER). By solving the equations of motion over thousands of time steps, a trajectory of the molecule's dynamic behavior is generated.

For This compound , MD simulations would focus on the rotation around two key single bonds:

The bond connecting the indole C3 atom to the carbonyl carbon.

The bond between the carbonyl carbon and the α-azido carbon.

Analysis of the MD trajectory provides insights into:

Conformational Preferences: Identifying the most populated rotational states (conformers) of the azidoethanone side chain. Studies on 3-formylindole have shown that the orientation of the carbonyl group (cis or trans) relative to the indole ring is a key conformational feature. aip.org

Structural Stability: Assessed by calculating the Root Mean Square Deviation (RMSD) of the molecule's backbone over time. A stable RMSD indicates that the molecule is maintaining a consistent average conformation. researchgate.net

Atomic Fluctuations: Measured by the Root Mean Square Fluctuation (RMSF), which highlights the most flexible parts of the molecule. For this compound, the terminal nitrogen atoms of the azide group would be expected to show the highest fluctuation. researchgate.net

These computational findings can be correlated with experimental data from techniques like X-ray crystallography, which reveals the molecule's conformation in the solid state. nih.gov

MD Simulation ParameterDescriptionRelevance to Conformational Analysis
Force Field A set of parameters and equations used to calculate potential energy (e.g., CHARMM36, AMBER).Determines the accuracy of the interactions and resulting molecular motion. researchgate.net
Simulation Time The duration of the simulation (e.g., 50-200 ns).Must be long enough to allow the molecule to explore its relevant conformational space. researchgate.netmdpi.com
RMSD (Root Mean Square Deviation) Measures the average distance between the atoms of the molecule over time compared to a reference structure.Indicates if the molecule reaches a stable conformational equilibrium. dergipark.org.tr
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms from their average position.Identifies flexible regions, such as the azidoethanone side chain. researchgate.net
Dihedral Angle Analysis Tracks the rotation around specific bonds over time.Directly reveals the preferred orientations of the side chain relative to the indole ring.

Applications in Chemical Biology and Drug Discovery Research

Role in Click Chemistry Applications

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, often proceeding under mild, biocompatible conditions. nih.gov The azide (B81097) group in 2-azido-1-(1H-indol-3-yl)ethanone makes it an ideal participant in one of the most prominent click reactions: the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring. researchgate.net This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of modern chemical biology and materials science. nih.govresearchgate.net

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or nucleic acid. The azide functionality of this compound allows it to be used in bioorthogonal chemistry, a subset of click chemistry where the reactions can occur in complex biological environments without interfering with native biochemical processes. nih.gov

By incorporating the this compound moiety into a larger molecule, researchers can introduce an azide "handle." This handle can then be selectively reacted with a biomolecule that has been modified to contain a terminal alkyne. This "click" reaction forges a stable covalent bond, effectively labeling the biomolecule. researchgate.net This technique is instrumental in:

Protein Labeling: Attaching fluorescent dyes or affinity tags to proteins to study their localization, interactions, and function within living cells. researchgate.net

Nucleic Acid Research: Modifying DNA or RNA to track their dynamics and roles in cellular processes. nih.gov

Radiochemistry: Attaching radioisotopes to biomolecules for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov

The reliability and specificity of the azide-alkyne cycloaddition minimize side reactions, ensuring that the label is attached precisely where intended. researchgate.net

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function. nih.gov this compound serves as a valuable building block for creating such probes. The indole (B1671886) core can be modified to achieve specific binding to a target, while the azide group provides a site for attaching reporter groups.

For instance, a probe could be designed where the indole portion binds to the active site of an enzyme. After binding, the azide can be used in a click reaction to attach a fluorescent tag or a biotin (B1667282) handle for subsequent detection, isolation, and identification of the target protein. This strategy is a cornerstone of activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to study enzyme function directly in complex biological systems.

As a Precursor for Complex Heterocyclic Systems

Beyond its use in click chemistry, this compound is a versatile intermediate in organic synthesis for building more elaborate molecular structures. The azide group can be transformed into other functional groups, and the indole core can participate in various ring-forming reactions.

The indole nucleus is a common feature in a vast array of pharmacologically active compounds. tandfonline.comresearchgate.net Synthesizing indole-containing systems where other rings are fused to the indole core is a major focus of medicinal chemistry. The reactivity of the indole ring, combined with the functionality of the azido-ethanone side chain, allows for the construction of novel fused heterocyclic systems. For example, the azide can be reduced to a primary amine, which can then participate in intramolecular cyclization reactions to form new rings. The resulting fused indole derivatives, such as pyrazolo[4,3-b]indoles, are investigated for a variety of therapeutic applications, including as anticancer agents. tandfonline.com

Precursor MoietyPotential Fused SystemSignificance
Indole CorePyrimido[2,1-b]benzothiazolesBiological activity, synthesized via Biginelli reaction. nih.gov
Indole CorePyrazolo[1,5-a]pyrimidinesSynthesized via one-pot, three-component procedures. nih.gov
Indole Core1,4-dihydropyrazolo[4,3-b]indolesSynthesized under microwave irradiation. tandfonline.com

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. doi.orgmdpi.com The indole scaffold is an excellent participant in MCRs, often reacting at its electron-rich C3 position. nih.gov

This compound, with its activated C3-acyl group, can serve as a key component in such reactions. For example, it can potentially be used in reactions like the Ugi-azide MCR, which combines an indole, an isocyanide, an aldehyde, and an azide source to rapidly generate molecular diversity. nih.gov This strategy allows chemists to create large libraries of complex indole-containing compounds in a time- and resource-efficient manner, which can then be screened for biological activity. mdpi.comnih.gov

Foundation for Novel Therapeutic Agent Development (Pre-Clinical)

The indole ring system is often called a "privileged scaffold" because its structure appears in many compounds with significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net Derivatives of this compound are being explored in pre-clinical research for their therapeutic potential.

Research has shown that modifying the indole core can lead to compounds with potent biological effects. For instance, studies on related indole derivatives have demonstrated their ability to inhibit key enzymes involved in disease processes. A study on 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone showed inhibitory activity against acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST), enzymes relevant to conditions like Alzheimer's disease. researchgate.net While not the exact compound, this highlights the potential of the 2-azido-ethanone-indole scaffold.

The general strategy involves using this compound as a starting point. The azide can be converted into a triazole ring via click chemistry, or reduced to an amine for further functionalization. These modifications can enhance binding to biological targets. For example, indole derivatives have been developed as inhibitors of tubulin polymerization for cancer therapy and as inhibitors of enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory applications. researchgate.netnih.gov The development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy, also frequently features indole-based scaffolds. acs.org

Therapeutic Target ClassExampleRelevance of Indole Scaffold
Enzymes (Kinases)CHK1 InhibitorsThe indole scaffold can be morphed into other structures like isoquinolines to improve potency and selectivity. acs.org
Enzymes (Cholinesterases)Donepezil HybridsThe indolyl moiety is a key component of multi-target inhibitors for Alzheimer's disease treatment. acs.org
Enzymes (COX-2)Isoxazole DerivativesIsoxazole rings attached to other scaffolds are known to confer selective COX-2 inhibition for anti-inflammatory effects. nih.gov
Structural Proteins (Tubulin)ArylthioindolesIndole derivatives can inhibit tubulin polymerization, a key mechanism for anticancer drugs. researchgate.netacs.org

Exploration of Antimicrobial Leads

The indole scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Research into this compound and its derivatives has revealed promising potential for combating various pathogens. While specific minimum inhibitory concentration (MIC) values for the parent compound are not extensively documented in readily available literature, studies on its derivatives highlight the antimicrobial prospects of this chemical class.

Derivatives of this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, the conversion of the azido (B1232118) group into a triazole ring, a common synthetic follow-up, has yielded compounds with notable antibacterial and antifungal properties. yyu.edu.trmdpi.com The mechanism of action for such indole derivatives can involve the disruption of essential cellular processes in bacteria, including protein and cell wall synthesis.

The following table summarizes the antimicrobial activities of some indole derivatives, illustrating the potential of the core structure found in this compound.

Derivative ClassTarget OrganismActivityReference
Indole-thiadiazoleMethicillin-resistant Staphylococcus aureus (MRSA)Excellent nih.gov
Indole-triazoleMethicillin-resistant Staphylococcus aureus (MRSA)Excellent nih.gov
Bis(indolyl)glyoxylamidesGram-negative bacteriaPotent nih.gov

It is important to note that while these findings are for related compounds, they underscore the value of the this compound scaffold as a starting point for developing new antimicrobial drugs.

Investigation of Anticancer Chemotypes

The indole nucleus is a key structural feature in numerous anticancer agents, both natural and synthetic. researchgate.netnih.gov Consequently, this compound has been investigated as a precursor for novel anticancer compounds. researchgate.net The rationale behind this exploration lies in the ability of indole-based molecules to interfere with various cellular processes critical for cancer cell proliferation and survival. researchgate.net

In vitro studies have suggested that derivatives of this compound can induce apoptosis (programmed cell death) in cancer cell lines. The proposed mechanism for some of these derivatives involves the activation of tumor suppressor pathways, such as those involving the p53 protein. The structural versatility of the azido group allows for the synthesis of a diverse library of compounds, which can then be screened for anticancer activity. mdpi.com

For example, the synthesis of bis(indolyl)glyoxylamides, which can be conceptually derived from the indole-3-glyoxylamide (B122210) scaffold related to our compound of interest, has yielded molecules with significant cytotoxicity against various human cancer cell lines. nih.govajprd.com The table below presents the cytotoxic activity of a potent analogue from this class.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 10fHeLaCervical Cancer22.34 nih.gov
PC-3Prostate Cancer24.05 nih.gov
MDA-MB-231Breast Cancer21.13 nih.gov
BxPC-3Pancreatic Cancer29.94 nih.gov

These findings highlight the potential of the indole core within this compound for the design of new anticancer chemotypes.

Design of Enzyme Modulators

The ability of indole-containing molecules to interact with the active sites of enzymes has made them attractive candidates for the design of enzyme inhibitors. yyu.edu.tr Research has indicated that this compound and its derivatives may act as modulators of various enzymes, including those implicated in neurodegenerative diseases and detoxification pathways.

Specifically, the 2-methyl derivative, 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, has been identified as a potent inhibitor of acetylcholinesterase (AChE) and glutathione S-transferase (GST). yyu.edu.trbohrium.comresearchgate.net AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for Alzheimer's disease. yyu.edu.tr GSTs are involved in cellular detoxification, and their inhibition can enhance the efficacy of certain chemotherapy drugs.

A study on 3-substituted 2-methyl indole analogs, including the aforementioned 2-azido derivative, revealed moderate to good inhibitory activities against both AChE and GST. yyu.edu.trbohrium.comresearchgate.net The 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone was found to be a particularly effective inhibitor with a low inhibition constant (Ki) for both enzymes. yyu.edu.trresearchgate.net The table below summarizes the inhibitory data for this derivative.

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Reference
2-azido-1-(2-methyl-1H-indol-3-yl)ethanoneAcetylcholinesterase (AChE)Not Reported0.75 ± 0.35 yyu.edu.tr
Glutathione S-transferase (GST)Not ReportedNot Reported yyu.edu.tr

The binding energies from molecular docking studies further support the potential of these compounds as enzyme modulators, with values ranging from -6.0 to -9.3 kcal/mol for AChE and -7.5 to -11.1 kcal/mol for GST for the series of analogs. yyu.edu.trbohrium.com These findings suggest that the this compound structure is a promising starting point for the development of novel enzyme modulators.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Profiles

The azide (B81097) moiety in 2-azido-1-(1H-indol-3-yl)ethanone is a versatile functional group with well-established reactivity, such as in Staudinger reactions and Huisgen 1,3-dipolar cycloadditions. nih.gov However, the interplay between the azido (B1232118) group, the adjacent ketone, and the indole (B1671886) ring could lead to novel and unexplored chemical transformations.

Future research should focus on:

Intramolecular Reactions: Investigating intramolecular cyclizations, potentially triggered by thermal or photochemical activation of the azide, could lead to the synthesis of novel, complex heterocyclic systems. The reaction of α-azido ketones with amino alkynes has been studied as a potential bioorthogonal reaction, which, despite some limitations like slow kinetics, can produce triazolo-pyrazine products under mild conditions. wgtn.ac.nz

Metal-Catalyzed Reactions: Exploring reactions catalyzed by transition metals like ruthenium, gold, or palladium could unveil new catalytic cycles and synthetic methodologies. nih.govunimi.it For instance, gold(I) catalysis is known to activate alkynes towards nucleophilic attack by azides, leading to imino-gold carbene intermediates. nih.gov Similarly, ruthenium porphyrin-catalyzed reactions between alkynes and aryl azides have been shown to produce indoles. unimi.it

Photochemistry: The photochemical decomposition of the azide to a highly reactive nitrene could be exploited for C-H amination or aziridination reactions, both on the indole ring and on external substrates. researchgate.net Computational studies can help decipher the mechanisms of nitrene reactions, including decomposition, insertion into C-H bonds, and substitution reactions. researchgate.net

A summary of potential reactions is presented in Table 1.

Table 1: Potential Reactivity Profiles for Future Exploration

Reaction Type Potential Trigger Expected Outcome Relevant Analogs/Catalysts
Intramolecular Cyclization Heat, Light Novel polycyclic indole derivatives α-azido ketones, amino alkynes
Metal-Catalyzed Coupling Au, Pd, Ru Functionalized indoles, triazoles 2-alkynyl arylazides, aryl azides
Photochemical C-H Amination UV Light Aminated indole scaffolds Organic azides, nitrene precursors

Application in Novel Bioconjugation Techniques

Bioconjugation, the covalent linking of molecules to biomolecules like proteins or DNA, is a critical tool in chemical biology. The azide group is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

Future directions in this area include:

Proximity-Induced Conjugation: Developing new bioconjugation methods that rely on proximity-induced reactivity. One such concept involves a reversible reaction that brings the azide and a reaction partner into close proximity, facilitating a subsequent irreversible intramolecular reaction. wgtn.ac.nz

Site-Specific Labeling: Utilizing this compound to develop new probes for the site-specific labeling of proteins and other biomolecules. The indole moiety could act as a recognition element for specific binding sites, while the azide serves as a chemical handle for ligation. The Staudinger ligation is a well-established method for the site-specific modification and immobilization of proteins and peptides. nih.govraineslab.com

Multi-Component Systems: Designing multi-azide scaffolds allows for the site-specific and orthogonal conjugation of multiple different molecules, which is essential for developing multifunctional materials and molecular probes. rsc.org

Integration into High-Throughput Screening Libraries

High-throughput screening (HTS) is a key technology in drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. nih.govnih.gov The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in many natural products and synthetic drugs. nih.govnih.gov

Future efforts should focus on:

Diversity-Oriented Synthesis (DOS): Incorporating this compound as a versatile building block in DOS strategies to generate large and structurally diverse libraries of indole-based compounds. nih.govnih.gov

DNA-Encoded Libraries (DELs): Developing DNA-compatible synthetic methods to include this compound in DELs. This would enable the screening of massive combinatorial libraries against a wide range of biological targets. rsc.org Recent work has shown the feasibility of direct oxidative coupling for C-S and C-Se bond formation on indoles under DNA-compatible conditions. rsc.org

Nanoscale Synthesis: Utilizing automated, nanoscale synthesis platforms to rapidly create and screen libraries of derivatives. This approach significantly reduces the consumption of reagents and time. nih.govrug.nl

Table 2: HTS Library Integration Strategies

Strategy Approach Key Advantage
Diversity-Oriented Synthesis Use of a common starting material to generate a wide array of structurally different molecules. Rapid generation of molecular complexity and diversity. nih.gov
DNA-Encoded Libraries Each molecule is tagged with a unique DNA barcode for identification. Screening of exceptionally large libraries. rsc.org
Nanoscale Automated Synthesis Miniaturized and automated reaction execution in multi-well plates. High speed, low resource consumption, and enhanced safety. nih.govrug.nl

Development of Advanced Computational Models for Prediction

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. acs.orgnih.gov For this compound, computational models can accelerate research and guide experimental design.

Future computational studies should aim to:

Predict Reactivity: Employing density functional theory (DFT) and other quantum mechanical methods to model the transition states of potential reactions and predict their feasibility and outcomes. researchgate.netacs.orgnih.gov The distortion/interaction-activation strain model is a powerful tool for understanding cycloaddition reactivity. nih.govacs.org

Model Biological Interactions: Using molecular docking and molecular dynamics (MD) simulations to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. researchgate.net

Develop Predictive Safety Models: Creating multivariate linear regression models to predict properties like decomposition temperature and impact sensitivity, which is crucial for the safe handling and application of energetic compounds like organic azides. nih.gov

Target Identification and Validation for New Biological Activities

While some indole derivatives have known biological activities, the specific targets of many, including this compound derivatives, remain to be discovered. nih.govresearchgate.netmdpi.com

Future research in this area should involve:

Phenotypic Screening: Screening libraries derived from this compound in cell-based assays to identify compounds with interesting phenotypic effects, such as anticancer or antimicrobial activity. nih.govresearchgate.net

Chemical Proteomics: Using the azide group as a handle for "click chemistry" in chemical proteomics workflows to identify the protein targets of bioactive derivatives. This involves attaching a reporter tag (like biotin) to the compound after it has bound to its cellular targets, allowing for subsequent isolation and identification.

Virtual Screening: Employing ligand-based virtual screening approaches to identify potential biological targets by comparing the compound's structure to known ligands of various proteins. nih.gov This method has been successfully used to identify indole derivatives as inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov

The indole nucleus is a key component in compounds targeting a range of proteins involved in neurodegenerative diseases and cancer, making this a fertile ground for new discoveries. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for preparing 2-azido-1-(1H-indol-3-yl)ethanone?

A two-step methodology is typically employed:

  • Step 1 : Bromination of 1-(1H-indol-3-yl)ethanone using bromine or N-bromosuccinimide (NBS) to yield 2-bromo-1-(1H-indol-3-yl)ethanone.
  • Step 2 : Azide substitution via nucleophilic displacement using sodium azide (NaN₃) in polar solvents like DMF or methanol. Reaction conditions (e.g., temperature, solvent choice) influence yield and purity .
  • Validation : Monitor reaction progress via TLC or LC-MS, and confirm product integrity using 1H^{1}\text{H}-NMR (e.g., azide proton absence at δ 3.5–4.0 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (expected m/z ~201) and fragmentation patterns (e.g., loss of N₂ from the azide group) .
  • NMR Spectroscopy : Key signals include indole C3 proton (δ 8.1–8.3 ppm), carbonyl resonance (δ 190–200 ppm in 13C^{13}\text{C}-NMR), and azide-related protons (δ 4.0–4.5 ppm for adjacent CH₂) .
  • FT-IR : Detect azide stretch (~2100 cm⁻¹) and carbonyl stretch (~1700 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Keep in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent azide degradation or unintended cyclization.
  • Light Sensitivity : Protect from UV light to avoid photolytic decomposition .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or pharmacological activity of this compound?

  • Density Functional Theory (DFT) : Calculate azide group charge distribution to predict nucleophilic substitution sites.
  • Molecular Docking : Screen against NMDA receptor subunits (e.g., GluN2B) to assess binding affinity, leveraging structural analogs like 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone as reference ligands .

Q. What strategies resolve contradictions in crystallographic data for azido-indole derivatives?

  • Refinement Tools : Use SHELXL for high-resolution data refinement, adjusting parameters for azide group disorder. Validate with residual density maps and Rint values .
  • Validation Metrics : Cross-check with Cambridge Structural Database (CSD) entries for analogous compounds to identify systematic errors .

Q. How can this compound be utilized in synthesizing pharmacologically active derivatives?

  • Click Chemistry : React the azide with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked probes for target validation .
  • Reduction Pathways : Reduce the azide to an amine (e.g., using LiAlH₄ or Staudinger conditions) for subsequent coupling with bioactive moieties (e.g., sulfonamides, piperidine derivatives) .

Q. What are the challenges in analyzing azide decomposition products, and how are they addressed?

  • Hazard Identification : Use GC-MS or HPLC-MS to detect volatile byproducts (e.g., HN₃, nitriles) under thermal stress.
  • Mitigation : Conduct reactions in fume hoods with real-time monitoring (e.g., IR spectroscopy for gas-phase HN₃) .

Methodological Considerations

Q. How to optimize reaction yields in azide substitution steps?

  • Solvent Selection : Use DMF for enhanced nucleophilicity of NaN₃.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining >80% yield .

Q. What precautions are necessary for safe handling of azido compounds?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and flame-resistant lab coats.
  • Waste Disposal : Quench residual azides with sodium nitrite/acid baths before disposal .

Data Interpretation and Troubleshooting

Q. How to address discrepancies between experimental and computational spectral data?

  • Benchmarking : Compare calculated (DFT) and observed NMR shifts using software like ACD/Labs or MestReNova.
  • Dynamic Effects : Account for solvent polarity and temperature in simulations to align with experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.